Ophiopogonanone C

Vue d'ensemble

Description

CID 10871974 is a natural product found in Ophiopogon japonicus and Ophiopogon with data available.

Applications De Recherche Scientifique

Médecine traditionnelle

L'Ophiopogonanone C se trouve dans les tubercules de Ophiopogon japonicus, une plante originaire d'Asie de l'Est . Cette plante est bien connue en médecine traditionnelle, en particulier en Chine, où elle est utilisée pour le traitement de la toux sèche et de la phtisie .

Activités pharmacologiques

La plante Ophiopogon japonicus, qui contient de l'this compound, possède des activités pharmacologiques et des efficacités cliniques similaires à celles de Liriopes radix . Cela suggère que l'this compound pourrait également partager ces propriétés.

Analyse de la composition chimique

L'this compound est l'un des homoisoflavonoïdes présents dans Ophiopogon japonicus . Il est utilisé comme marqueur dans la comparaison chimique et l'évaluation de la qualité de Ophiopogon japonicus et Liriopes radix .

Impact des pratiques agricoles

Des études ont montré que l'utilisation du paclobutrazol, un régulateur de croissance des plantes, peut réduire la teneur en this compound dans Ophiopogon japonicus . Cela met en évidence l'impact des pratiques agricoles sur la composition chimique des plantes médicinales.

Applications thérapeutiques potentielles

Bien que les applications thérapeutiques spécifiques de l'this compound ne soient pas mentionnées dans les sources, l'utilisation traditionnelle de Ophiopogon japonicus dans le traitement des affections respiratoires suggère des applications potentielles dans ce domaine .

Orientations de recherche futures

Compte tenu de l'utilisation traditionnelle et des activités pharmacologiques de Ophiopogon japonicus, les recherches futures pourraient explorer le rôle spécifique de l'this compound dans ces effets. De plus, l'impact des pratiques agricoles sur sa teneur suggère la nécessité de recherches sur les méthodes de culture durables .

Mécanisme D'action

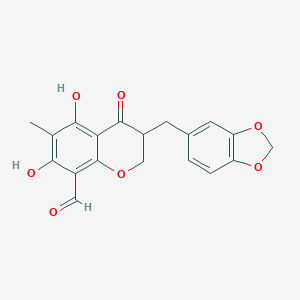

Ophiopogonanone C, also known as D84980 or 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicas . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities .

Biochemical Pathways

More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound .

Result of Action

This compound has been found to exhibit antioxidant, antibacterial, anti-inflammatory, and antitumor activities . .

Action Environment

It is known that the compound is isolated from the tuber of Ophiopogon japonicas, which grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . .

Analyse Biochimique

Biochemical Properties

It is known that its chemical structure includes a cyclopentene ring and a ketone group

Cellular Effects

Ophiopogonanone C has been found to have significant effects on various types of cells and cellular processes . It has been shown to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . Moreover, it decreased IL-6 production in a strong and concentration-dependent manner .

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, the compound has been found to significantly decrease the content of certain steroidal saponins in Ophiopogonis Radix over time . Additionally, this compound itself also significantly decreased from 2.66 to 1.33 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways . The compound undergoes demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation . It also forms conjugates with glutathione .

Activité Biologique

3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, also known as Ophiopogonanone C, is a homoisoflavonoid compound derived from the tuber of Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O7, with a molecular weight of 356.3 g/mol. Its structure features a chromene core substituted with hydroxyl and aldehyde functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16O7 |

| Molecular Weight | 356.3 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

| CAS Number | 477336-75-7 |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's antioxidant capacity is attributed to its phenolic hydroxyl groups, which can donate electrons to neutralize free radicals.

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various pathogenic bacteria. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Activity

The compound has been shown to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation. This activity suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

This compound has demonstrated antitumor effects in several cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of intrinsic apoptotic pathways. Studies have reported its effectiveness against breast cancer and liver cancer cells.

The precise biochemical pathways influenced by this compound are still being elucidated. However, it is known to interact with various molecular targets involved in oxidative stress response and cell signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Medicinal Food found that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress.

- Antibacterial Efficacy : In a research article from Phytomedicine, the antibacterial activity of this compound was assessed against clinical isolates of bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : A study in Inflammation Research reported that treatment with this compound led to a marked decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

- Antitumor Activity : Research published in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells via upregulation of p53 and downregulation of Bcl-2 proteins.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXTCZWTTUERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?

A1: this compound is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.

Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of this compound in Ophiopogon japonicus?

A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of this compound in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.